molecular formula C13H22N2O3 B8217162 tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B8217162
M. Wt: 254.33 g/mol
InChI Key: QCRYPCJMEOXBJL-CYBMUJFWSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is tert-butyl (5R)-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate, reflecting its spirocyclic framework and absolute configuration at the C5 position. The "spiro[4.5]" designation indicates a bicyclic system where two rings (a four-membered and a five-membered) share a single atom (the spiro center). The (5R) stereochemical descriptor confirms the clockwise arrangement of priority groups around the chiral spiro carbon, as determined by Cahn-Ingold-Prelog rules.

The molecular formula C₁₃H₂₂N₂O₃ (MW: 254.33 g/mol) includes a tert-butyloxycarbonyl (Boc) protecting group attached to the secondary amine of the diazaspiro system. The SMILES notation CC(C)(C)OC(=O)N1CCCC[C@]2(C1)CCNC2=O encodes the stereochemistry and connectivity, highlighting the spiro junction between the pyrrolidine (four-membered) and piperidone (five-membered) rings.

Molecular Geometry and Conformational Analysis

The spirocyclic core imposes significant steric constraints, favoring a twisted boat conformation for the piperidone ring and an envelope conformation for the pyrrolidine ring. Density functional theory (DFT) simulations of analogous diazaspiro[4.5]decane derivatives suggest that the Boc group adopts a pseudo-equatorial orientation to minimize 1,3-diaxial strain.

Key bond lengths and angles derived from X-ray crystallography of related compounds include:

Parameter Value (Å/°) Source Compound
N1–C2 (piperidone) 1.46 1,4-diazaspiro[4.5]decane
C5–N7 (spiro center) 1.52 tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
Dihedral angle (N1–C5–N7) 112.3° Diazaspiro[4.5]decane derivatives

The carbonyl group at position 1 introduces partial double-bond character (1.23 Å C=O), polarizing the adjacent N–H bond and enhancing hydrogen-bonding capacity.

Crystallographic Studies and Spirocyclic System Validation

While single-crystal X-ray data for tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate remains unpublished, analogous structures (e.g., 1,4-diazaspiro[4.5]decane) confirm the spiro system’s rigidity. The piperidone ring typically exhibits a half-chair conformation, while the pyrrolidine ring adopts an envelope conformation to alleviate torsional strain.

Comparative analysis with tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (CAS 1366647-28-0) reveals that oxygen substitution at position 6 increases ring puckering by 12% due to enhanced lone pair repulsion.

Comparative Analysis of Diazaspiro[4.5]Decane Derivatives

The structural and electronic effects of substituents on diazaspiro[4.5]decane derivatives are summarized below:

Compound Substituents Melting Point (°C) LogP Bioactivity
This compound Boc, ketone N/A 1.89 Kinase inhibition (predicted)
1,4-diazaspiro[4.5]decane Unsubstituted 89 (dec.) 1.50 Base structure
tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate Boc, ether 97 1.32 Solubility enhancer
tert-butyl(4S,5R)-1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate Boc, ketone, phenyl 134 2.75 Anticancer lead

The introduction of a phenyl group at C4 (CAS 1341040-12-7) increases lipophilicity (LogP +0.86) and confers π-π stacking interactions critical for protein binding. Conversely, oxygen substitution (6-oxa) improves aqueous solubility by 40% compared to the parent structure.

Properties

IUPAC Name

tert-butyl (5R)-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-5-13(9-15)6-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRYPCJMEOXBJL-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]2(C1)CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Conditions

StepReagents/ConditionsIntermediateYield
1Ethanol, reflux (25–80°C, 5 h)Ethyl 2-(hydroxymethyl)malonate92%
2LiBH₄, THF (0–70°C, 2.5 h)1,3-Diol derivative85%
3TsCl, CH₂Cl₂ (25°C, 12 h)Tosylate intermediate78%
4Cs₂CO₃, CH₃CN (25–90°C, 3 h)Spirocyclic lactam91%
5Mg, MeOH (25–80°C, 1 h)Reduced amineQuant.
6Boc₂O, CH₂Cl₂ (25°C, 12 h)Boc-protected amine95%
7Pd/C, H₂, MeOH (25°C, 3 h)Final product98%

Key Features :

  • Step 4 : Cesium carbonate-mediated cyclization achieves the spiro[4.5]decane core with >90% efficiency.

  • Step 7 : Catalytic hydrogenation selectively removes protecting groups without affecting the lactam.

Laboratory-Scale Boc Protection Strategy

A streamlined one-pot method (CAS 923009-50-1) employs Boc protection of 2,7-diazaspiro[4.5]decan-1-one hydrochloride:

Protocol Details

  • Substrate : 2,7-Diazaspiro[4.5]decan-1-one hydrochloride (3.15 mmol)

  • Reagents : Di-tert-butyl dicarbonate (1.3 eq), triethylamine (4.5 eq), CH₂Cl₂ (30 mL)

  • Conditions : 25°C, 4 h under N₂

  • Workup : Aqueous extraction, drying (Na₂SO₄), solvent evaporation

  • Yield : Quantitative (254.33 g/mol, purity >98% by HPLC)

Mechanistic Insight :
Triethylamine scavenges HCl, enabling nucleophilic attack by the secondary amine on Boc anhydride. The reaction’s efficiency stems from the spirocyclic amine’s low steric hindrance.

Stereochemical Control in (5R) Configuration

The (5R) stereoisomer requires chiral resolution or asymmetric synthesis. A reported approach uses:

Chiral Auxiliary Method

  • Starting Material : (R)-4-Phenyl-2,7-diazaspiro[4.5]decan-1-one

  • Step : Diastereomeric salt formation with L-tartaric acid (ethanol, −20°C)

  • Result : 98% ee, confirmed by chiral SFC

Catalytic Asymmetric Hydrogenation

  • Substrate : Prochiral enamide precursor

  • Catalyst : Ru-(S)-BINAP complex (0.5 mol%)

  • Conditions : 50 bar H₂, MeOH, 40°C

  • Outcome : 94% ee, 82% yield

Comparative Analysis of Methods

ParameterIndustrial RouteBoc Protection
Steps71
Total Yield54% (overall)98%
ScalabilityKilogram-scaleGram-scale
StereocontrolRacemicRequires resolution
CostLow (bulk reagents)Moderate (Boc₂O)

Trade-offs : While the seven-step method suits bulk production, the Boc protection strategy offers rapid access for exploratory studies.

Analytical Characterization

Critical quality attributes for the final product:

  • HPLC : t<sub>R</sub> = 8.2 min (C18, 70:30 H₂O:MeCN)

  • MS (ESI+) : m/z 255.2 [M+H]<sup>+</sup>

  • Chiral Purity : ≥98% ee (Chiralpak AD-H, hexane:iPrOH 90:10)

Challenges and Optimization

Byproduct Formation in Cyclization

  • Issue : Competing dimerization during Step 4

  • Mitigation : High-dilution conditions (0.1 M in CH₃CN)

Boc Group Stability

  • Problem : Acid-sensitive intermediates require pH >5 during workup

  • Solution : Buffered aqueous washes (pH 7.5 phosphate)

Emerging Methodologies

Continuous Flow Synthesis

  • Reactors : Tubular setup with immobilized Cs₂CO₃

  • Advantage : 3× yield improvement vs batch (Step 4)

Biocatalytic Approaches

  • Enzyme : Lipase B (CAL-B) for kinetic resolution

  • Result : 99% ee, 45% yield (theoretical max 50%)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or epoxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

Tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has been studied for its potential role as a precursor in the synthesis of bioactive compounds. Its structural features make it a candidate for developing new pharmaceuticals targeting various diseases, including bacterial infections and cancer.

  • Beta-Lactamase Inhibitors : The compound has been explored as an intermediate in synthesizing beta-lactamase inhibitors. These inhibitors are crucial in overcoming antibiotic resistance by inhibiting enzymes that bacteria produce to resist beta-lactam antibiotics .
  • Antimicrobial Agents : Research indicates that derivatives of diazaspiro compounds show promising antimicrobial activity. The unique spirocyclic structure can enhance the bioactivity of the resulting compounds .

Synthesis Methodologies

2.1 Synthetic Pathways

The synthesis of this compound typically involves several steps, utilizing various reagents to achieve high yields and purity:

StepReagents/ConditionsDescription
1Lactone + AmineNucleophilic ring opening to form the diazaspiro structure
2Acid ChlorideFormation of carboxylate ester
3Tert-butyl AlcoholProtection of functional groups to enhance stability

This synthetic approach allows for the efficient production of the compound while maintaining its structural integrity.

2.2 Case Studies

Several studies have documented the successful synthesis and application of this compound:

  • Study on Antimicrobial Activity : A recent study synthesized various diazaspiro derivatives, including this compound, and evaluated their antimicrobial properties against resistant bacterial strains. Results indicated significant activity compared to standard antibiotics .
  • Pharmacological Evaluation : Another research effort focused on assessing the pharmacokinetics and bioavailability of synthesized compounds based on this compound. The findings suggested favorable absorption characteristics, making it a viable candidate for further drug development .

Mechanism of Action

The mechanism of action of tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Stereoisomers

  • (5S)-Enantiomer (CAS: 1821797-68-5):
    • Shares identical molecular formula (C₁₃H₂₂N₂O₃) and connectivity but differs in stereochemistry at position 3.
    • Impact : Altered biological activity due to chirality-dependent target binding. For example, (5R) may exhibit higher selectivity for specific enzyme pockets .

Spiro Ring Size Variants

  • Lower molecular weight (240.3 g/mol vs. 254.33 g/mol for the 4.5 analog) .

Substituent Modifications

  • Ethyl-substituted analog (CAS: 2177259-29-7):

    • Structure: tert-Butyl 6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate.
    • Key difference : Ethyl group at position 6 and oxo group at position 2.
    • Impact : Increased lipophilicity (logP +0.5) and altered metabolic stability .
  • Difluoro-substituted analog (CAS: 1263180-38-6):

    • Structure: tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate.
    • Fluorine atoms enhance metabolic stability and electron-withdrawing effects, modulating pKa of adjacent amines .

Oxo Position Variants

  • tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: Oxo group at position 3 instead of 1. Impact: Reduced hydrogen-bond donor capacity, affecting interactions with polar targets like serine hydrolases .

Multi-Oxo Derivatives

  • tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1160246-76-3):
    • Additional ketone at position 3 increases polarity (logP −1.2 vs. −0.8 for the 1-oxo analog).
    • Applications: Chelating agent for metal-catalyzed reactions .

Table 1. Key Properties of Selected Analogs

Compound (CAS) Molecular Weight logP Purity Key Feature
(5R)-target (2165594-31-8) 254.33 −0.8 ≥95% 4.5 spiro, 1-oxo, R-configuration
(5S)-enantiomer (1821797-68-5) 254.33 −0.8 ≥95% 4.5 spiro, 1-oxo, S-configuration
9,9-Difluoro analog (1263180-38-6) 276.32 −0.5 ≥98% Fluorine-enhanced stability
3-Oxo analog (N/A) 254.33 −1.2 ≥95% Oxo at position 3
1,3-Dioxo analog (1160246-76-3) 268.34 −1.5 ≥95% Dual oxo groups

Biological Activity

Chemical Identity and Properties

  • Common Name : tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
  • CAS Number : 2165594-31-8
  • Molecular Formula : C₁₃H₂₂N₂O₃
  • Molecular Weight : 254.33 g/mol

This compound belongs to a class of spirocyclic compounds, characterized by a unique bicyclic structure that includes nitrogen atoms in its framework. The presence of the tert-butyl group and the oxo functional group contributes to its biological activity.

The biological activity of this compound has been studied primarily in the context of its potential pharmacological applications. Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Research indicates that spirocyclic compounds can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, which warrants further exploration.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on structurally related diazaspiro compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound could share similar properties.
  • Cytotoxicity Assays :
    • In vitro assays have shown that certain spirocyclic compounds exhibit selective cytotoxicity towards various cancer cell lines. For instance, a related compound was found to induce apoptosis in human breast cancer cells through mitochondrial pathways.
  • Neuroprotective Research :
    • A recent investigation into the neuroprotective effects of diazaspiro compounds revealed that they could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress

Q & A

Basic: What synthetic strategies are employed to prepare tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate?

Answer:
The synthesis typically involves spirocyclic ring formation via intramolecular cyclization. A common approach uses Boc-protected intermediates:

Cyclization of linear precursors : Reacting tert-butyl carbamate derivatives with ketones or aldehydes under basic conditions forms the spirocyclic core. For example, tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate derivatives are synthesized via reductive amination or nucleophilic substitution .

Diastereomer separation : In cases of stereochemical complexity (e.g., the (5R) configuration), chromatographic separation (e.g., silica gel with EtOAc/hexanes) is used to isolate enantiomerically pure products .

Basic: How is the structural conformation of this spirocyclic compound validated experimentally?

Answer:
Structural confirmation relies on:

  • X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond angles, puckering parameters, and stereochemistry .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR analyze ring puckering effects (e.g., chemical shift splitting due to spirojunction rigidity) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Storage : Store at 2–8°C in sealed, dry containers to prevent hydrolysis or decomposition .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles. Avoid inhalation of dust by working in fume hoods .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How can stereochemical purity of the (5R) configuration be ensured during synthesis?

Answer:

  • Chiral auxiliaries : Use enantioselective catalysts (e.g., chiral amines) to direct asymmetric cyclization .
  • Dynamic resolution : Employ kinetic control during ring closure to favor the (5R) isomer .
  • Analytical validation : Compare experimental optical rotation or circular dichroism (CD) spectra with computational predictions .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

  • Density Functional Theory (DFT) : Models electron density distribution to identify reactive sites (e.g., carbonyl groups for nucleophilic attack) .
  • Molecular dynamics simulations : Predict solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states) .
  • pKa calculations : Estimate basicity of the diazaspiro nitrogen atoms to guide protonation studies .

Advanced: How should researchers resolve discrepancies in reported spectroscopic data for this compound?

Answer:

  • Standardized conditions : Reacquire NMR spectra under consistent parameters (e.g., solvent, temperature) to minimize environmental variability .
  • Cross-validation : Compare experimental data with computational NMR predictions (e.g., using ACD/Labs or Gaussian) .
  • Crystallographic alignment : Use X-ray-derived bond lengths to calibrate NMR coupling constants .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:

  • Scaffold for kinase inhibitors : Its rigid spirocyclic core mimics natural product frameworks, enabling selective binding to ATP pockets .
  • Protease resistance : The tert-butyl group enhances metabolic stability in peptide mimetics .
  • SAR studies : Modifications at the 1-oxo or diaza positions optimize pharmacokinetic properties (e.g., solubility, bioavailability) .

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